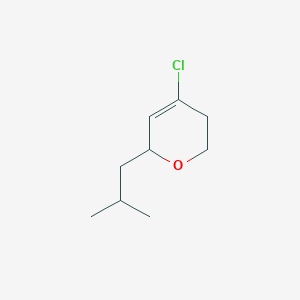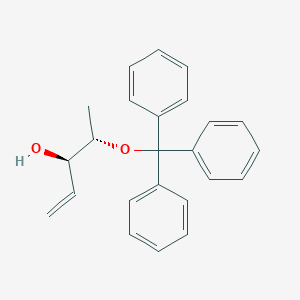![molecular formula C21H38N2O B14219536 4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol CAS No. 627520-93-8](/img/structure/B14219536.png)
4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol is an organic compound with a complex structure that includes a phenol group and a long undecyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol typically involves multiple steps. One common method starts with the reaction of 4-bromo-2-nitrophenol with undecylamine to form an intermediate. This intermediate is then reduced to the corresponding amine, which is further reacted with ethylene diamine to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-pressure hydrogenation and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon or Raney nickel are commonly used in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chloromethane can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated phenols and other substituted derivatives.
Aplicaciones Científicas De Investigación
4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol involves its interaction with various molecular targets. The phenol group can interact with enzymes and proteins, potentially inhibiting their activity. The undecyl chain can disrupt lipid membranes, leading to antimicrobial effects. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4-[2-(methylamino)ethyl]-: Similar structure but with a shorter alkyl chain.
4-[2-(Ethylamino)ethyl]phenol: Another similar compound with a different alkyl chain length.
Uniqueness
4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol is unique due to its long undecyl chain, which imparts distinct physical and chemical properties. This makes it more hydrophobic and potentially more effective in disrupting lipid membranes compared to similar compounds with shorter alkyl chains.
Propiedades
Número CAS |
627520-93-8 |
|---|---|
Fórmula molecular |
C21H38N2O |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
4-[2-[2-(undecylamino)ethylamino]ethyl]phenol |
InChI |
InChI=1S/C21H38N2O/c1-2-3-4-5-6-7-8-9-10-16-22-18-19-23-17-15-20-11-13-21(24)14-12-20/h11-14,22-24H,2-10,15-19H2,1H3 |
Clave InChI |
VTOOKCFDILILDL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCNCCNCCC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]-](/img/structure/B14219461.png)







![N~1~-[2-(2-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14219517.png)
![2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B14219522.png)


![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-](/img/structure/B14219533.png)
